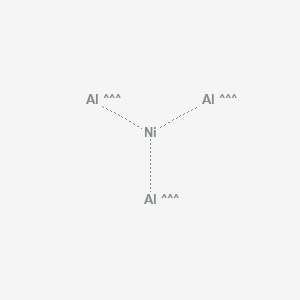

Nickel aluminide, 99.9%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel aluminide refers to either of two widely used intermetallic compounds, Ni3Al or NiAl . These alloys are widely used because of their high strength even at high temperature, low density, corrosion resistance, and ease of production . They are used in high-temperature applications like coatings on blades in gas turbines and jet engines .

Synthesis Analysis

Nickel aluminides can be synthesized using various methods. One such method is the in situ chemical vapor deposition (CVD) which has been used to develop a novel diffusion barrier pure Al-rich β-NiAl bond coat . Another method is the spark plasma sintering of the powder mixtures . The introduction of a small amount of boron can drastically increase the ductility by suppressing intergranular fracture .

Molecular Structure Analysis

Molecular Dynamics (MD) simulation has been used to investigate the tensile mechanical properties of functional graded Ni–Al (Ni3Al) alloy with Ni coating . The grading profile, temperature, crystallographic direction, and concentration of vacancy defects have been varied and corresponding changes in the tensile properties are reported .

Chemical Reactions Analysis

Nickel aluminide coatings have been manipulated for their corrosion resistance and oxidation resistance in high-temperature thermal barrier coatings . The outer-layer β-NiAl coatings formed onto the K-403 superalloy substrate is hyper-stoichiometric aluminum rich 44.76 at% Al without nickel coating .

Physical And Chemical Properties Analysis

Nickel aluminides have high melting temperatures and are brittle at normal temperature . Because of the low number of separate slip systems necessary for plastic deformation, intermetallics typically fracture in a cleavage or intergranular manner .

Wissenschaftliche Forschungsanwendungen

Corrosion Resistance

Nickel Aluminide has been used in the development of corrosion-resistant coatings. For example, a Ni–Al diffusion coating on austenitic stainless steel has been studied for its corrosion and interdiffusion properties . This application is particularly relevant in power plants using biomass fuels, where fireside corrosion is a significant issue .

High-Temperature Oxidation Resistance

Nickel Aluminide has been used to improve the high-temperature oxidation resistance of materials. A study used a yttrium-modified aluminide coating prepared on the surface of nickel-based superalloy K444 by chemical vapor deposition (CVD) to enhance its high-temperature oxidation resistance .

Thermal Corrosion Resistance

In addition to oxidation resistance, Nickel Aluminide also helps improve thermal corrosion resistance. The same yttrium-modified aluminide coating mentioned above was found to have better thermal corrosion resistance compared to a single aluminide coating .

Coating for Gas Turbines

Nickel Aluminide has been used in the development of coatings for gas turbines. The yttrium-modified aluminide coating was specifically studied for its potential to improve the performance of a hollow blade of a gas turbine .

Interdiffusion Properties

Nickel Aluminide has unique interdiffusion properties that have been studied for potential applications. For instance, a Ni–Al diffusion coating was examined for its interdiffusion properties when applied to austenitic stainless steel .

Performance Enhancement of Superalloys

Nickel Aluminide has been used to enhance the performance of superalloys. Specifically, increasing the proportion of aluminides in the top diffusion coating of IN 718, a nickel-based superalloy, has been found to significantly increase its performance .

Wirkmechanismus

Target of Action

Nickel aluminide is primarily used in high-temperature applications, such as in the aerospace and aircraft industries . Its primary targets are the structural parts of jet engines, where it serves as a protective coating against high-temperature oxidation and corrosion .

Mode of Action

Nickel aluminide interacts with its targets through a process known as pack cementation . This process involves the deposition of aluminide coatings on the surface of the target material. The interaction results in the formation of a double-layered structure, consisting of an outer layer of Al-rich β-NiAl and an inner inter-diffusion zone .

Biochemical Pathways

Nickel aluminide doesn’t directly interact with biological systems or biochemical pathways. Nickel ions, a component of nickel aluminide, can induce toxicity responses in human epithelial cells . These responses involve changes in the expression and phosphorylation status of critical biochemical pathway regulators .

Pharmacokinetics

As a metallic compound, nickel aluminide doesn’t have traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties like pharmaceutical compounds. Its properties such as corrosion resistance, oxidation resistance, and stability at high temperatures influence its behavior and longevity in the environments where it is applied .

Result of Action

The application of nickel aluminide results in improved oxidation resistance and high-temperature performance of the coated materials . This is particularly beneficial in aggressive environments, such as those encountered in jet engines . The formation of the Al-rich β-NiAl layer provides a diffusion barrier, enhancing the stability and lifespan of the coated material .

Action Environment

The efficacy and stability of nickel aluminide are influenced by environmental factors such as temperature and the presence of oxidizing agents . For instance, nickel aluminide shows improved corrosion resistance in salty environments and against high temperatures ranging between 1000 °C and 1200 °C . Its performance can also be affected by the rate of heating, with different outcomes observed at high and slow heating rates .

Safety and Hazards

Zukünftige Richtungen

Nickel aluminides have desirable properties for use in high-temperature applications . Manufacturing improvements, increased knowledge of aluminide microstructure and deformation processes, and developments in micro-alloying have all contributed to the development of nickel aluminides . These materials are now necessary in a wide variety of applications and have the potential to provide additional advances in performance in a variety of domains .

Eigenschaften

InChI |

InChI=1S/3Al.Ni |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQXGFWXTGBFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047701 |

Source

|

| Record name | Nickel aluminide (NiAl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.638 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12004-71-6 |

Source

|

| Record name | Nickel aluminide (NiAl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)